N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is part of the 1,3,4-thiadiazole family, known for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under controlled conditions and the product is characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including nucleophilic substitution reactions. The 1,3,4-thiadiazole ring system exhibits remarkable reactivity, particularly at the 2nd and 5th positions . Common reagents used in these reactions include hydrazonoyl halides and triethylamine. Major products formed from these reactions include various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a decrease in the proliferation of cancer cells and induces apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide is unique due to its specific structure and the presence of the morpholine-4-carboxamide group. Similar compounds include other 1,3,4-thiadiazole derivatives such as 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, which also exhibit significant anticancer activity . the unique combination of functional groups in this compound provides it with distinct pharmacological properties.
Eigenschaften
Molekularformel |
C14H15N5O3S |
---|---|
Molekulargewicht |
333.37 g/mol |
IUPAC-Name |
N-[4-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C14H15N5O3S/c20-12(17-13-18-15-9-23-13)10-1-3-11(4-2-10)16-14(21)19-5-7-22-8-6-19/h1-4,9H,5-8H2,(H,16,21)(H,17,18,20) |
InChI-Schlüssel |
LFFYIGVOGLFFJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.